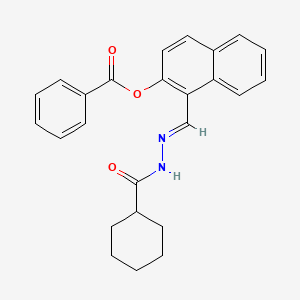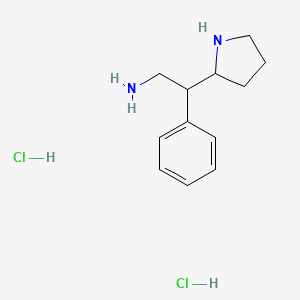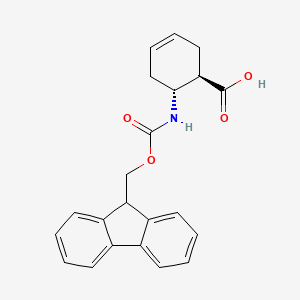
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide is a complex organic compound known for its unique structure and diverse applications This compound features a naphthamide core with various functional groups, including a dimethylamino group, a hydroxy group, and a diazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of 3-methylaniline to form a diazonium salt, which is then coupled with 1-hydroxy-2-naphthoic acid to yield the desired product. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, potentially inhibiting or activating specific enzymes and receptors. The diazenyl group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the naphthamide core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains similar functional groups but differs in overall structure.
1,8-Naphthalimide Derivatives: Similar naphthalimide core but with different substituents.
Uniqueness
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C26H24N4O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(3-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-17-9-8-10-18(15-17)28-29-23-16-21(25(31)20-12-5-4-11-19(20)23)26(32)27-22-13-6-7-14-24(22)30(2)3/h4-16,31H,1-3H3,(H,27,32) |
InChIキー |
UREUPLZDGBTWAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)
![Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050411.png)
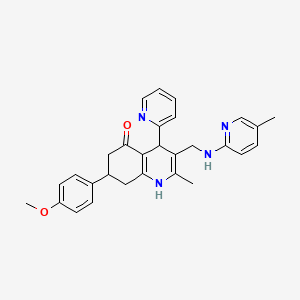
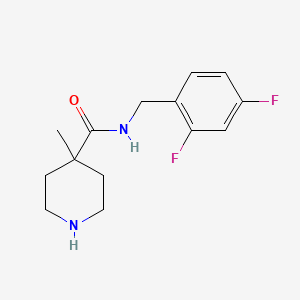
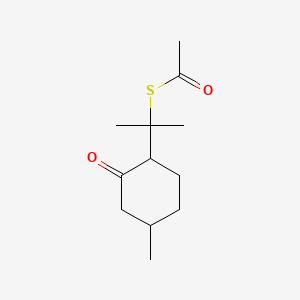

![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)


![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
